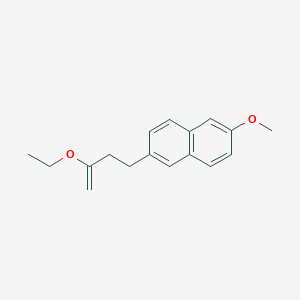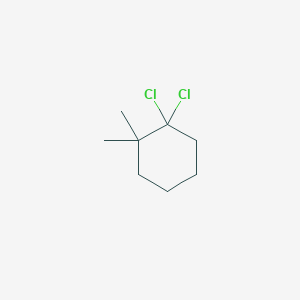
1,1-Dichloro-2,2-dimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2,2-dimethylcyclohexane is a disubstituted cyclohexane compound with two chlorine atoms and two methyl groups attached to the same carbon atom in the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2,2-dimethylcyclohexane typically involves the chlorination of 2,2-dimethylcyclohexanol or 2,2-dimethylcyclohexanone. The reaction is carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-2,2-dimethylcyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 2,2-dimethylcyclohexane by removing the chlorine atoms.
Oxidation Reactions: Oxidation can lead to the formation of 2,2-dimethylcyclohexanone or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include 1,1-dimethyl-2-substituted cyclohexanes.
Reduction Reactions: The major product is 2,2-dimethylcyclohexane.
Oxidation Reactions: Products include 2,2-dimethylcyclohexanone and other oxidized derivatives.
Scientific Research Applications
1,1-Dichloro-2,2-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2,2-dimethylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include nucleophilic substitution, reduction, and oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dichloro-2,2-dimethylcyclopentane
- 1,1-Dichloro-2,2-dimethylcycloheptane
- 1,1-Dichloro-2,2-dimethylcyclooctane
Uniqueness
1,1-Dichloro-2,2-dimethylcyclohexane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
63053-81-6 |
|---|---|
Molecular Formula |
C8H14Cl2 |
Molecular Weight |
181.10 g/mol |
IUPAC Name |
1,1-dichloro-2,2-dimethylcyclohexane |
InChI |
InChI=1S/C8H14Cl2/c1-7(2)5-3-4-6-8(7,9)10/h3-6H2,1-2H3 |
InChI Key |
ZPTFMZKMHBAWOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)
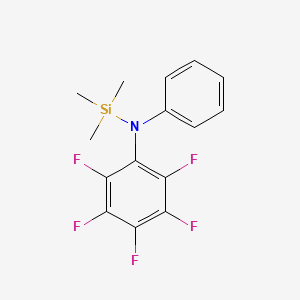
![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
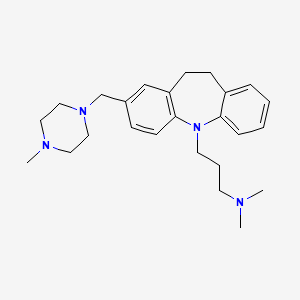
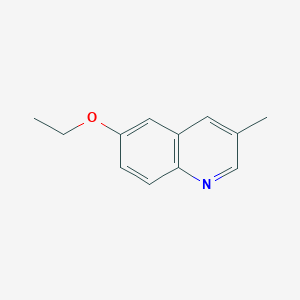

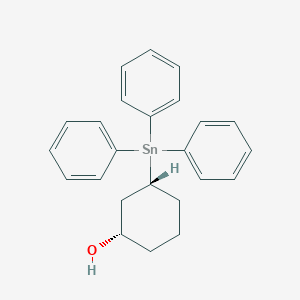

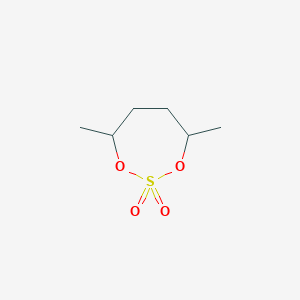

![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)

![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)
